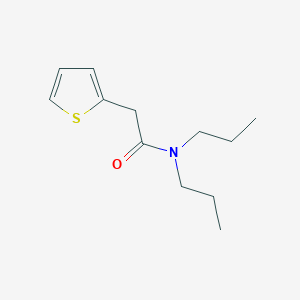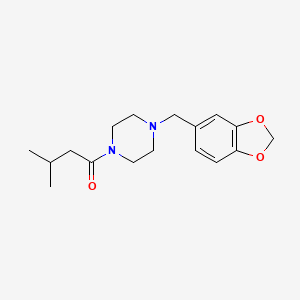phosphinic acid](/img/structure/B5595561.png)
[(2-oxo-1-pyrrolidinyl)methyl](2-phenylethyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-oxo-1-pyrrolidinyl)methylphosphinic acid is a compound of interest in the realm of organic chemistry, particularly in the study of phosphinic acid derivatives. This compound is noteworthy for its potential applications in various fields, including materials science, pharmaceuticals, and catalysis, due to its unique chemical structure and properties. The following sections delve into the synthesis, molecular structure analysis, chemical reactions and properties, and physical and chemical properties of this compound, as deduced from scientific research.
Synthesis Analysis
The synthesis of phosphinic acid derivatives often involves reactions between aldehydes, amines, and phosphinic esters in the presence of catalysts or reagents that promote bond formation between these entities. For instance, Boduszek et al. (2006) described the synthesis of a series of pyridine aminomethylphosphinic acids, which are obtained through the reaction of corresponding pyridine aldehydes with primary amines and ethyl phenylphosphinate or methylphosphinate in the presence of bromotrimethylsilane (Boduszek et al., 2006). Although not directly synthesizing (2-oxo-1-pyrrolidinyl)methylphosphinic acid, these methodologies can be adapted for its synthesis by selecting appropriate starting materials and conditions that favor the formation of the desired product.
Molecular Structure Analysis
The molecular structure of phosphinic acid derivatives is characterized by the presence of a phosphinic acid group attached to an organic moiety, which in this case includes a pyrrolidinylmethyl and a phenylethyl group. The exact structure can be elucidated using spectroscopic methods, such as NMR, IR, and single-crystal X-ray diffraction analysis. Chakravarty et al. (2012) demonstrated the use of these techniques to characterize similar phosphinic acid derivatives, highlighting the importance of such methods in confirming the molecular structure of complex organic compounds (Chakravarty et al., 2012).
Chemical Reactions and Properties
Phosphinic acids participate in various chemical reactions, including cleavage in acidic solutions, coordination with metals, and involvement in bond formation processes. The study by Boduszek et al. (2006) also sheds light on the behavior of pyridine aminophosphinic acids in aqueous, strong acid solutions, where they undergo cleavage to form phosphonic acid and secondary amines (Boduszek et al., 2006). This reactivity pattern suggests that (2-oxo-1-pyrrolidinyl)methylphosphinic acid may also exhibit interesting reactivity under similar conditions.
Physical Properties Analysis
The physical properties of phosphinic acid derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The polymorphism of phosphinic acids, as discussed by Hu et al. (2011), provides insights into how slight changes in molecular structure can affect the physical properties of these compounds (Hu et al., 2011).
Chemical Properties Analysis
Chemical properties, such as acidity, reactivity towards other chemical species, and coordination behavior with metals, define the applicability of phosphinic acids in various chemical processes. The work by David et al. (2013) on methylene-bis[(aminomethyl)phosphinic acids] highlights the complexation behavior of these compounds with divalent metal ions, demonstrating their potential as ligands in coordination chemistry (David et al., 2013).
属性
IUPAC Name |
(2-oxopyrrolidin-1-yl)methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO3P/c15-13-7-4-9-14(13)11-18(16,17)10-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYJMOBXHYEJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CP(=O)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)

![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5595502.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)

![3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5595529.png)


![2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)

![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)
![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)